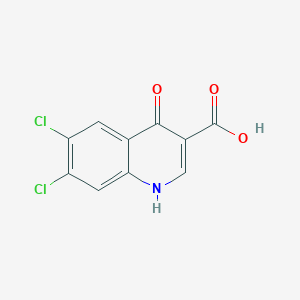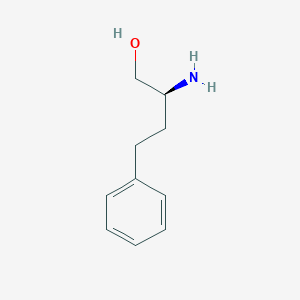![molecular formula C15H12S B3256458 6-Methyl-2-phenylbenzo[b]thiophene CAS No. 27047-29-6](/img/structure/B3256458.png)
6-Methyl-2-phenylbenzo[b]thiophene
Vue d'ensemble
Description
6-Methyl-2-phenylbenzo[b]thiophene is a chemical compound with the molecular formula C15H12S and a molecular weight of 224.32 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-phenylbenzo[b]thiophene consists of a thiophene ring attached to a phenyl group and a methyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Applications De Recherche Scientifique
Antiestrogenic Activity in Breast Cancer Treatment
6-Methyl-2-phenylbenzo[b]thiophene has been studied for its potential in breast cancer treatment. It acts as an antiestrogen, which means it can inhibit the growth of estrogen-sensitive human MCF-7 breast cancer cells. This is significant as estrogen can promote the growth of some types of breast cancers. By inhibiting estrogen's effects, compounds like 6-Methyl-2-phenylbenzo[b]thiophene can potentially be used as a part of breast cancer therapy (Leichtl & von Angerer, 1998).
Chemical Reactions and Modifications
6-Methyl-2-phenylbenzo[b]thiophene undergoes various chemical reactions which are of interest in synthetic chemistry. These reactions include bromination, formylation, and reactions with different amines. These chemical transformations are crucial for creating derivatives of 6-Methyl-2-phenylbenzo[b]thiophene that might have different biological activities or physical properties, useful in further scientific research and potential industrial applications (Buggle, McManus, & O'sullivan, 1978).
Materials Science and Electronics
The compound has also been explored in materials science, particularly in the development of charge-transporting materials. This involves studying the electronic structure and properties for potential applications in electronic devices. The unique structure of 6-Methyl-2-phenylbenzo[b]thiophene, especially its electron-donating capabilities, makes it a candidate for developing materials that can efficiently transport charge, a critical property in many electronic components (Wu, Pang, Tan, & Meng, 2013).
Novel Synthetic Pathways
Research has also been conducted on developing novel synthetic pathways involving 6-Methyl-2-phenylbenzo[b]thiophene. These studies aim to improve the efficiency of synthesizing this compound and its derivatives. Improved synthesis methods can lead to more cost-effective and scalable production, which is essential for both research and potential commercial use (Ferreira, Queiroz, & Kirsch, 2001).
Potential for Developing New Medications
Apart from its antiestrogenic activity, 6-Methyl-2-phenylbenzo[b]thiophene derivatives have been explored for their potential in developing new medications. This includes exploring their activities as antiarrhythmic, serotonin antagonists, and antianxiety agents. Such research indicates the compound's versatility and potential in contributing to the development of new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Propriétés
IUPAC Name |
6-methyl-2-phenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12S/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCJZJLAWSKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenylbenzo[b]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)

![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)



![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)



